4-Cyanobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-cyanobenzaldehyde typically involves the condensation reactions and modifications of simpler benzaldehyde derivatives. One method explored involves the reaction of methyl azidoacetate with 4-cyanobenzaldehyde in the presence of sodium methoxide, leading to a mixture of azidocinnamates which upon thermolysis give an indole derivative. This showcases the reactivity of the aldehyde group in nucleophilic addition reactions (Kiselyov et al., 1994).
Molecular Structure Analysis
The molecular structure of 4-cyanobenzaldehyde and its derivatives has been extensively studied using spectroscopy and computational methods. For instance, the study of 4-fluorobenzaldehyde, a related compound, through gas electron diffraction and microwave spectroscopy provides insights into the planar nature and bond lengths relevant to the cyanobenzaldehyde structure as well (Samdal et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving 4-cyanobenzaldehyde often leverage its aldehyde functionality and the nitrile group. An example includes its condensation with methyl azidoacetate to produce azidocinnamates, demonstrating its utility in synthesizing heterocyclic compounds (Kiselyov et al., 1994). Furthermore, the structural dynamics of 4-cyanobenzaldehyde in excited states have been explored, revealing insights into its photophysical behaviors (Yang et al., 2014).
Physical Properties Analysis
Studies on related benzaldehyde compounds provide a basis for understanding the physical properties of 4-cyanobenzaldehyde. For instance, the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various solvents can inform predictions about the behavior of 4-cyanobenzaldehyde in similar contexts (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-cyanobenzaldehyde, particularly its reactivity in nucleophilic addition and condensation reactions, are fundamental to its applications in organic synthesis. Its ability to undergo transformations into complex molecules is demonstrated through its reactions leading to azidocinnamates and indole derivatives, highlighting its versatility as a building block in organic chemistry (Kiselyov et al., 1994).
Scientific Research Applications
Hydrogenation Reactions : It's used in tube reactor systems for efficient hydrogenation, converting 4-cyanobenzaldehyde to benzyl alcohol derivatives and corresponding amines and toluene derivatives (Yoswathananont et al., 2005).
Condensation Reactions : In methoxide ion-mediated reactions, 4-cyanobenzaldehyde undergoes condensation with methyl azidoacetate, producing mixtures of geometrical isomers of azidocinnamates (Kiselyov et al., 1994).
Excited State Structural Dynamics : The excited state structural dynamics of 4-cyanobenzaldehyde have been studied using resonance Raman spectroscopy and quantum mechanical calculations (Yang et al., 2014).
Electrochemical Reduction : In acidic media, 4-cyanobenzaldehyde undergoes a four-electron step reduction, followed by a one-electron reduction of the protonated carbonyl group (Zuman & Manoušek, 1969).
Protonation Studies : The site of protonation of 4-cyanobenzaldehyde in aromatic nitriles has been explored, providing insights into its chemical behavior (Castaño et al., 1996).
Reactivity in Aldehyde Transformations : Its behavior in aldol and thiazolidine formation reactions, particularly the effects of substituents, has been analyzed (Katsuyama et al., 2013).
Photoinitiated Hydroacylation : 4-Cyanobenzaldehyde has been used as a photoinitiator in an environmentally friendly hydroacylation process (Sideri et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWIQYMTQZCSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059312 | |
Record name | Benzonitrile, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzaldehyde | |
CAS RN |
105-07-7 | |
Record name | 4-Cyanobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalaldehydonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5091 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 4-formyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TEREPHTHALALDEHYDONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWH62Y9TCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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